4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine
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Overview
Description
Preparation Methods
The synthesis of 4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine typically involves the reaction of 4-(p-Tolyloxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiazole derivative . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial activity is linked to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
4-(4-(p-Tolyloxy)phenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine: This compound has a methoxy group instead of a tolyloxy group, which may alter its biological activity and chemical reactivity.
4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine: The chlorine atom can increase the compound’s electron-withdrawing properties, affecting its reactivity.
Properties
Molecular Formula |
C16H14N2OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[4-(4-methylphenoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2OS/c1-11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15-10-20-16(17)18-15/h2-10H,1H3,(H2,17,18) |
InChI Key |
XCYHPCAGVKDTCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N |
Origin of Product |
United States |
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